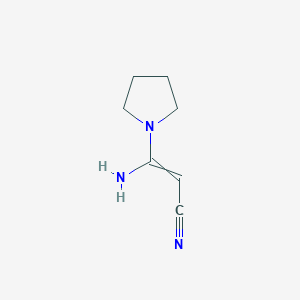

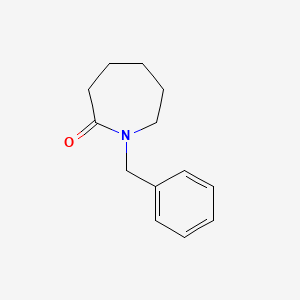

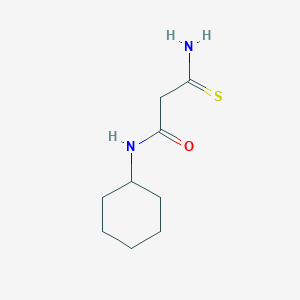

![molecular formula C15H13N3S B1270495 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol CAS No. 93378-56-4](/img/structure/B1270495.png)

4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol and its derivatives involves cyclization reactions, often starting from thiosemicarbazides or dithiocarbazinate salts, and employing conditions that promote the formation of the triazole ring. For instance, cyclization of potassium dithiocarbazinate with hydrazine hydrate in water under reflux has been utilized to synthesize the basic nucleus of 1,2,4-triazole derivatives (Singh & Kandel, 2013).

Molecular Structure Analysis

The molecular structure of 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol derivatives has been elucidated using various spectroscopic methods, including IR, NMR, and sometimes X-ray crystallography. These studies provide detailed insights into the molecular conformation, tautomerism, and the nature of substituents affecting the triazole core's structure and stability (Aouad et al., 2018).

Chemical Reactions and Properties

1,2,4-Triazole derivatives engage in a range of chemical reactions, reflecting their rich chemical reactivity. These include condensation reactions to form Schiff bases, nucleophilic substitution reactions, and the formation of complexes with metals. The reactivity is significantly influenced by the triazole moiety's electronic and steric properties, enabling the synthesis of a wide array of functionalized derivatives (Ghattas et al., 2016).

Physical Properties Analysis

The physical properties of 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol derivatives, such as melting points, solubility, and crystal structure, are crucial for their practical applications. These properties are determined using techniques like melting point determination, solubility testing, and X-ray crystallography. The physical characteristics often correlate with the compound's molecular structure and substituents (Karayel & Özbey, 2008).

Chemical Properties Analysis

The chemical properties of 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol derivatives encompass their reactivity patterns, stability, and interactions with other molecules. These properties are essential for understanding the compound's behavior in various chemical environments and its potential biological activities. The chemical properties are influenced by the electronic nature of the triazole ring and the substituents attached to it (Rajurkar et al., 2016).

Wissenschaftliche Forschungsanwendungen

Crystal Structures and Supramolecular Synthons

4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol derivatives demonstrate unique crystal structures and supramolecular synthons. Studies on a series of closely related compounds have shown the significance of dispersion components and the coulombic terms in their crystal structures. The interaction energies in these structures primarily come from the coulombic energy component, emphasizing the role of the R2 2(8) supramolecular synthon in their solid-state structures (Saeed et al., 2019).

Synthesis and Structural Features

The synthesis and structural features of 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol derivatives have been extensively studied. These compounds are known for their broad spectrum of biological activity, including antiviral, anti-inflammatory, and antimicrobial properties. Their low toxicity makes them a promising area of research for exploring new biologically active substances (Aksyonova-Seliuk et al., 2018).

Corrosion Inhibition

These compounds have been studied for their role in corrosion inhibition, particularly in protecting mild steel in acidic environments. Their effectiveness as mixed-type inhibitors, which block active sites on metal surfaces, has been documented. This is a significant application in materials science and engineering (Quraishi & Jamal, 2002).

Antimicrobial and Antifungal Activities

Several studies have focused on the antimicrobial and antifungal activities of 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol derivatives. These compounds have shown promising results against various microbial and fungal species, highlighting their potential in pharmaceutical and medical applications (Safonov & Panasenko, 2022).

Antitumor and Antioxidant Activities

The potential antitumor and antioxidant activities of some triazole derivatives have been explored. This line of research contributes significantly to the ongoing search for new therapeutic agents in cancer treatment (Behalo et al., 2017).

Electrochemical Behavior

Studies on the electrochemical behavior of these compounds in aqueous-alcoholic media have provided insights into their oxidation mechanisms. This research is vital for understanding the electrochemical properties of thiotriazoles, which can be applied in various chemical processes (Fotouhi et al., 2002).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-(4-methylphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3S/c1-11-7-9-12(10-8-11)14-16-17-15(19)18(14)13-5-3-2-4-6-13/h2-10H,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALVKWMNBBEACB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355484 |

Source

|

| Record name | 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol | |

CAS RN |

93378-56-4 |

Source

|

| Record name | 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.